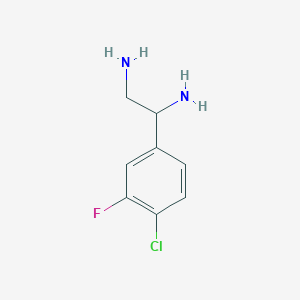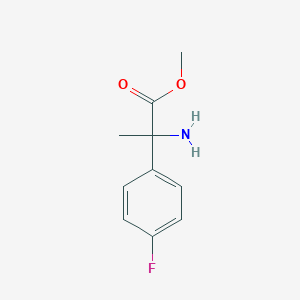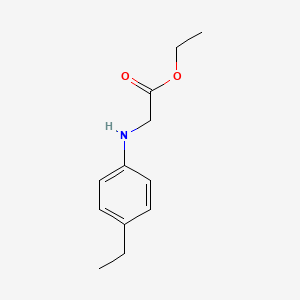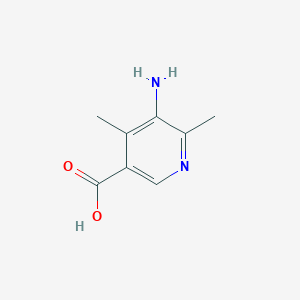
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine est un composé organique de formule moléculaire C8H10ClFN2. Ce composé se caractérise par la présence d'un substituant chloro et fluoro sur le cycle phényle, ce qui en fait un intermédiaire précieux dans diverses synthèses chimiques et applications.
Méthodes De Préparation
La synthèse du 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine implique généralement la réaction de la 4-chloro-3-fluoroaniline avec l'éthylènediamine dans des conditions contrôlées. La réaction est réalisée en présence d'un catalyseur et d'un solvant appropriés, souvent à des températures élevées pour assurer une conversion complète. Les méthodes de production industrielle peuvent impliquer des réacteurs à flux continu pour optimiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Le 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les dérivés nitro correspondants en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Les réactions de réduction peuvent le convertir en amines ou en d'autres formes réduites en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium.
Substitution : Les groupes chloro et fluoro sur le cycle phényle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile. Les réactifs courants comprennent le méthylate de sodium ou le tert-butylate de potassium.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des composés nitro, tandis que la substitution peut introduire divers groupes fonctionnels sur le cycle phényle.
Applications De Recherche Scientifique
Le 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine présente plusieurs applications en recherche scientifique :
Chimie : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Biologie : Le composé est utilisé dans l'étude des interactions enzymatiques et comme élément constitutif de molécules bioactives.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les substituants chloro et fluoro sur le cycle phényle influencent son affinité de liaison et sa spécificité. Le composé peut inhiber ou activer des voies spécifiques, conduisant à ses effets biologiques observés.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Le 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine peut être comparé à des composés similaires tels que :
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine : Ce composé a une structure similaire mais avec le substituant fluoro à une position différente, ce qui affecte sa réactivité et ses applications.
1-(4-Chloro-3-méthylphényl)ethane-1,2-diamine :
1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine : Le substituant bromo introduit des schémas de réactivité différents par rapport au groupe chloro.
Ces comparaisons mettent en évidence les propriétés uniques du this compound, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.
Propriétés
Formule moléculaire |
C8H10ClFN2 |
|---|---|
Poids moléculaire |
188.63 g/mol |
Nom IUPAC |
1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2 |
Clé InChI |
GAOJCSQSPWZESZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(CN)N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)
![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)

![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)


![4-Allyl-5-(3-fluoro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122212.png)
![Methyl 6-methyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B12122213.png)

